Perafensine
Description
Historical Context of Perafensine Development in Neuropsychopharmacology
The development of this compound occurred within a period of significant progress in psychopharmacology, following the discovery of the first-generation antidepressants. The synthesis and investigation of compounds like chlorpromazine (B137089) in the 1950s opened the door to the era of modern psychotropic medication and spurred the search for novel molecules with improved efficacy and side-effect profiles. nih.gov this compound was among the numerous compounds synthesized and evaluated during this wave of innovation in medicinal chemistry aimed at treating depression. wikipedia.org Research into compounds like this compound and its analogue nomifensine (B1679830), which was also investigated as an antidepressant in the 1970s, was driven by the desire to find alternatives to the existing tricyclic antidepressants. iiab.mewikipedia.org
Chemical Classification and Structural Features of the Isoquinoline (B145761) Core in Drug Design
This compound is chemically classified as a 1-phenyl-3-(1-piperazinyl)isoquinoline. wikipedia.orgmolbase.com Its molecular structure is built upon an isoquinoline core. Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of biologically active compounds. researchgate.netnih.gov
The isoquinoline framework is present in many naturally occurring alkaloids with diverse pharmacological activities, such as papaverine (B1678415). wikipedia.org In drug design, the isoquinoline nucleus has been utilized to develop agents with various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The specific arrangement of the phenyl and piperazinyl groups on the isoquinoline backbone of this compound is what defines its unique chemical properties and its interaction with biological targets.
Table 1: Chemical and Structural Details of this compound
| Feature | Description |
|---|---|
| IUPAC Name | 1-phenyl-3-(1-piperazinyl)isoquinoline |
| Molecular Formula | C19H19N3 |
| Molar Mass | 289.382 g·mol−1 |
| Core Structure | Isoquinoline |
Overview of Preclinical Research Trajectory and Scientific Rationale
The preclinical investigation of this compound focused on its effects on neurotransmitter systems. It was reported to inhibit the reuptake of norepinephrine (B1679862), a key neurotransmitter involved in mood and arousal. wikipedia.orghandwiki.org This mechanism of action as a norepinephrine reuptake inhibitor was the primary rationale for its investigation as an antidepressant. wikipedia.orghandwiki.org
Some research also explored its potential interaction with other monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576), though these effects remain less clear. wikipedia.orghandwiki.org this compound was also noted to antagonize the effects of reserpine, a drug that depletes monoamines, which further supported its potential as an antidepressant. wikipedia.org The scientific rationale was based on the monoamine hypothesis of depression, which posits that a deficiency in certain neurotransmitters contributes to depressive symptoms. By blocking the reuptake of norepinephrine, this compound was expected to increase the levels of this neurotransmitter in the synaptic cleft, thereby alleviating depressive symptoms. However, despite this promising preclinical profile, the development of this compound did not proceed to clinical use. wikipedia.orghandwiki.org
Structure
3D Structure
Properties
CAS No. |
72444-62-3 |
|---|---|
Molecular Formula |
C19H19N3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-phenyl-3-piperazin-1-ylisoquinoline |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22/h1-9,14,20H,10-13H2 |
InChI Key |
BHHDTFRLKOTSKW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Other CAS No. |
72444-62-3 |
Origin of Product |
United States |
Pharmacological Mechanisms of Action and Neurotransmitter System Modulation
Monoamine Transporter Interactions and Reuptake Inhibition
Perafensine's primary established mechanism is the inhibition of monoamine reuptake, which increases the concentration of these neurotransmitters in the synaptic cleft.
The effect of this compound on the dopamine (B1211576) transporter (DAT) is currently unclear. There is a lack of definitive studies investigating its binding affinity and functional effects on dopamine reuptake. Without specific research data, it is not possible to confirm whether this compound significantly modulates dopaminergic pathways.
Similar to its interaction with the dopamine transporter, the activity of this compound at the serotonin (B10506) transporter (SERT) has not been clearly elucidated. It is unknown whether this compound exhibits any significant inhibitory activity or cross-reactivity at SERT.
Monoamine Transporter Interaction Data for this compound
| Transporter | Interaction Type | Quantitative Data (Ki/IC50) |
| Norepinephrine (B1679862) Transporter (NET) | Inhibition of reuptake | Data not available |
| Dopamine Transporter (DAT) | Unclear | Data not available |
| Serotonin Transporter (SERT) | Unclear | Data not available |
Reserpine Antagonism: Delineation of Underlying Molecular Pathways
This compound has been documented to antagonize the effects of reserpine wikipedia.org. Reserpine is an alkaloid that depletes monoamines (norepinephrine, dopamine, and serotonin) from nerve terminals by irreversibly blocking the vesicular monoamine transporter (VMAT). This leads to the degradation of the neurotransmitters by monoamine oxidase. The resulting depletion of monoamines produces a state of sedation and depression in animal models.
The antagonism of reserpine's effects by this compound is likely due to its norepinephrine reuptake inhibiting properties. By blocking NET, this compound increases the synaptic concentration of any remaining norepinephrine, thereby counteracting the depletion-induced effects of reserpine. However, the specific molecular pathways and the full extent of this antagonism have not been extensively detailed in available research.
Potential for Polypharmacology and Off-Target Receptor Interactions
The potential for this compound to interact with other receptors and transporters beyond the primary monoamine transporters (polypharmacology) has not been systematically investigated. Comprehensive off-target receptor screening is necessary to determine its broader pharmacological profile and to identify any potential interactions with other G-protein coupled receptors, ion channels, or enzymes. Without such studies, the full scope of this compound's biological activity remains unknown.
Preclinical Pharmacodynamic Efficacy and Behavioral Neuropharmacology
Rodent Models for Antidepressant-Like Activity
The evaluation of perafensine utilized standard rodent models that are widely accepted for screening potential antidepressant compounds. These models are designed to induce behavioral states in animals that are considered analogous to certain aspects of human depression.
This compound was reported to be active in behavioral assays that are predictive of antidepressant efficacy. ethernet.edu.et These tests typically measure changes in an animal's behavior when faced with an inescapable, stressful situation. The two most common assays for this purpose are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govherbmedpharmacol.com
In the Forced Swim Test , rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture, floating in the water. A reduction in the duration of this immobility is a well-established predictor of antidepressant activity. wikipedia.orgunderstandinganimalresearch.org.uk Similarly, the Tail Suspension Test involves suspending a mouse by its tail, which also leads to a state of immobility after initial struggling. nih.govnih.gov Antidepressant compounds characteristically reduce the time spent immobile in this test as well. nih.govbioseb.com
While historical reviews confirm that this compound demonstrated activity in such predictive tests, specific quantitative data, such as the percentage reduction in immobility at various doses, are not detailed in the available scientific literature. ethernet.edu.et
The mechanism of action for this compound appears to center on the modulation of monoamine neurotransmitters, although a definitive and detailed profile is not consistently reported across sources.
Neurochemical Profile: this compound has been described as an inhibitor of norepinephrine (B1679862) reuptake. wikipedia.org This action would increase the synaptic availability of norepinephrine, a mechanism shared by many established antidepressant medications. nih.gov However, its effects on the reuptake of other key monoamines, dopamine (B1211576) and serotonin (B10506), are noted as unclear in some records. wikipedia.org
Conflicting reports suggest an alternative or additional mechanism, classifying this compound as a selective and reversible inhibitor of monoamine oxidase B (MAO-B). Inhibition of MAO-B would lead to reduced breakdown of dopamine, thereby increasing its concentration in the brain.
A comprehensive neurochemical characterization would typically involve determining the compound's binding affinity (Ki) or inhibitory concentration (IC50) for the monoamine transporters (NET, DAT, SERT) and MAO enzymes. This data allows for a precise understanding of a drug's potency and selectivity. Unfortunately, specific Ki or IC50 values for this compound are not available in the public domain. For context, the table below illustrates the kind of data used to characterize monoamine reuptake inhibitors, with example values for well-known compounds.
Table 1: Example Monoamine Transporter Inhibition Profile (Note: Data for this compound are not available. This table is for illustrative purposes only.)
| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| This compound | Not Available | Not Available | Not Available |
| Cocaine | 230 - 480 | 160 - 278 | 510 - 740 |
| Bupropion | 52,600 | 520 | 9,100 |
| Diclofensine | 15.7 | 16.8 | 51 |
| Nomifensine (B1679830) | 3.9 | 36 | 1,700 |
This table is interactive. Data for cocaine, bupropion, diclofensine, and nomifensine are compiled from various scientific sources for illustrative comparison.
Electrophysiological Effects: Electrophysiological studies are used to measure how a compound affects the electrical activity of neurons, such as their firing rate. afibinstitute.com.auhopkinsmedicine.org Such data provides direct evidence of a drug's impact on neuronal circuits. There are no specific electrophysiological studies on this compound found in the reviewed literature.
Comparative Preclinical Efficacy with Reference Monoamine Reuptake Inhibitors
This compound shares a chemical lineage with other tetrahydroisoquinoline antidepressants, most notably nomifensine and diclofensine. wikipedia.org A comparative analysis of their mechanisms provides context for this compound's potential pharmacological profile. However, direct preclinical studies comparing the efficacy of this compound against these reference compounds were not found in the surveyed literature.
Nomifensine is primarily a norepinephrine-dopamine reuptake inhibitor (NDRI), with a much lower affinity for the serotonin transporter. nih.gov Its action is focused on enhancing noradrenergic and dopaminergic signaling.
Diclofensine is characterized as a triple reuptake inhibitor, blocking the transporters for serotonin, norepinephrine, and dopamine with relatively balanced and high affinity. afibinstitute.com.au This broad-spectrum action affects all three major monoamine systems.
The table below summarizes the primary mechanisms of action for these related compounds.
Table 2: Comparison of Mechanisms for Tetrahydroisoquinoline Antidepressants
| Compound | Primary Mechanism of Action |
|---|---|
| This compound | Norepinephrine Reuptake Inhibitor and/or MAO-B Inhibitor (conflicting reports) wikipedia.org |
| Nomifensine | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
| Diclofensine | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) afibinstitute.com.au |
This table is interactive and based on available pharmacological data.
Without direct comparative studies, it is difficult to ascertain how this compound's efficacy in preclinical models would have measured against the more defined profiles of nomifensine and diclofensine.
Pharmacokinetics and Drug Metabolism Research: in Vitro and in Vivo Biotransformation
Metabolic Fate and Biotransformation Pathways of Perafensine
The metabolic fate of a drug describes its journey through the body, including the chemical changes it undergoes. For this compound, biotransformation is a significant process that alters its structure and properties. Like many xenobiotics, this compound undergoes metabolism primarily in the liver, where a complex system of enzymes works to modify the drug. This process, known as hepatic biotransformation, generally aims to make the compound more water-soluble, facilitating its excretion from the body.
The primary biotransformation reactions are categorized into Phase I and Phase II metabolism. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. wikipedia.org Following Phase I, Phase II reactions involve the conjugation of the modified drug with endogenous molecules, such as glucuronic acid or sulfate, to further increase water solubility. wikipedia.org While detailed metabolic pathways for this compound are not extensively documented in publicly available literature, it is known to undergo biotransformation. researchgate.net The specific reactions and the sequence in which they occur would determine the range of metabolites produced and their subsequent elimination from the body.
Induction and Modulation of Hepatic Drug-Metabolizing Enzymes
This compound has been shown to induce the biosynthesis of microsomal drug-metabolizing enzymes in the liver. ncats.io This induction means that exposure to this compound can lead to an increased production of these enzymes, which can have broader implications for the metabolism of other co-administered drugs. nih.govbioivt.com
The cytochrome P450 (CYP450) system is a superfamily of enzymes that play a central role in the metabolism of a vast number of drugs. nih.gov this compound has been observed to increase the content of cytochrome P-450 in the liver of rats following repeated administration. researchgate.netncats.io This suggests that this compound acts as an inducer of the CYP450 system. openanesthesia.org Enzyme induction can lead to accelerated metabolism of other drugs that are substrates for the induced enzymes, potentially reducing their efficacy. nih.gov The specific CYP450 isoenzymes induced by this compound are a critical area of study to predict potential drug-drug interactions. nih.govaumet.com
Research in male Wistar rats has provided specific insights into the enzyme-inducing properties of this compound. researchgate.net In these studies, oral administration of this compound led to a measurable increase in the activity of certain hepatic drug-metabolizing enzymes. researchgate.netncats.io
Notably, the activities of methylayapanine O-demethylase and ethoxycoumarin O-deethylase were found to be increased. researchgate.netncats.io O-demethylation is a common metabolic reaction catalyzed by CYP450 enzymes. nih.gov The increase in these specific demethylase activities further confirms this compound's role as an inducer of hepatic biotransformation enzymes. researchgate.net In contrast, the activity of ketamine N-demethylase was decreased. researchgate.netncats.io
Furthermore, a comparative study with another antidepressant, nomifensine (B1679830), revealed that this compound is a more potent inducer of hepatic biotransformation. researchgate.net While both drugs increased the activity of methylayapanine O-demethylase and ethoxycoumarin O-deethylase, this compound also increased the activity of methoxybiphenyl O-demethylase, anisic acid N,N-diethylaminoethyl ester O-demethylase, papaverine (B1678415) O-demethylase, and aminopyrine (B3395922) N-demethylase, which were unaffected by nomifensine. researchgate.net
| Enzyme Activity | Effect of this compound Treatment | Reference |
|---|---|---|
| Methylayapanine O-Demethylase | Increased | researchgate.netncats.io |
| Ethoxycoumarin O-Deethylase | Increased | researchgate.netncats.io |
| Ketamine N-Demethylase | Decreased | researchgate.netncats.io |
| Methoxybiphenyl O-Demethylase | Increased | researchgate.net |
| Anisic Acid N,N-Diethylaminoethyl Ester O-Demethylase | Increased | researchgate.net |
| Papaverine O-Demethylase | Increased | researchgate.net |
| Aminopyrine N-Demethylase | Increased | researchgate.net |
Chemical Synthesis and Structure Activity Relationship Sar Studies
Methodologies for Perafensine Synthesis and Analog Preparation
The synthesis of this compound and its analogs relies on established and evolving methodologies for constructing the core isoquinoline (B145761) and piperazine (B1678402) scaffolds.
While a singular, detailed multi-step synthesis for this compound (also known as HR-459) is not extensively documented in readily available literature, its structure suggests a convergent synthesis strategy. This would involve the preparation of key intermediates, namely a 3-substituted-1-phenylisoquinoline precursor and piperazine, followed by their coupling.
A plausible synthetic approach for the 1-phenyl-3-substituted-isoquinoline core can be adapted from general methods for isoquinoline synthesis. One such method is the Bischler-Napieralski or Pictet-Spengler reaction, followed by aromatization. An alternative modern approach involves the reaction of oximes with polyphosphoric esters. For instance, a general synthesis for 1-methyl-3-phenylisoquinoline (B8776708) derivatives involves heating appropriate oximes, derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives, with polyphosphate ester, yielding the isoquinoline core. rsc.org
For this compound specifically, a key intermediate would be a 3-halo-1-phenylisoquinoline. The synthesis would proceed as follows:
Formation of the Isoquinoline Core : A substituted phenethylamine (B48288) derivative undergoes cyclization and subsequent oxidation to form the isoquinoline ring system.
Introduction of the Phenyl Group : A phenyl group is introduced at the C1 position, often via a Grignard reaction or a transition-metal-catalyzed cross-coupling reaction on a suitable precursor.
Functionalization at C3 : A leaving group, such as a halogen (e.g., chlorine), is installed at the C3 position, creating a key intermediate like 3-chloro-1-phenylisoquinoline .
Coupling Reaction : The final step is a nucleophilic substitution reaction where 3-chloro-1-phenylisoquinoline is reacted with piperazine . This reaction couples the two key fragments to yield this compound.
The synthesis of the piperazine moiety itself is a standard industrial process. For substituted analogs, derivatives of piperazine can be used in the final coupling step. google.com
| Key Intermediate | Structure | Role in Synthesis |
| 3-chloro-1-phenylisoquinoline | C₁₅H₁₀ClN | Electrophilic precursor containing the complete isoquinoline core, ready for coupling. |
| Piperazine | C₄H₁₀N₂ | Nucleophilic component that is coupled to the isoquinoline core to form the final product. |
The isoquinoline scaffold is a privileged structure in medicinal chemistry, leading to significant advancements in its synthesis. researchgate.net Modern methods often employ transition-metal catalysis to achieve higher efficiency and functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki or Heck couplings, are widely used to introduce substituents onto the isoquinoline ring. researchgate.net
Recent research has focused on the development of novel isoquinoline-based compounds with potential therapeutic activities. For example, new piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized, demonstrating the modular nature of isoquinoline chemistry where different heterocyclic systems can be fused or appended to the core structure. researchgate.net Another study details the synthesis of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs as inhibitors of Mycobacterium tuberculosis, showcasing the versatility of the isoquinoline-piperazine combination for different therapeutic targets. nih.gov These advanced synthetic strategies allow for the creation of diverse libraries of this compound analogs for detailed SAR studies.
Systematic Structural Modifications and Their Impact on Pharmacological Activity
The structure-activity relationship (SAR) for a class of compounds describes how modifying the chemical structure alters the biological activity. researchgate.net For this compound, which is a norepinephrine (B1679862) reuptake inhibitor, SAR studies would focus on how changes to its three main components—the phenyl ring at C1, the isoquinoline core, and the piperazine ring at C3—affect its potency and selectivity for monoamine transporters.
While specific SAR data for this compound analogs is limited in published literature, general principles can be derived from related structures.
Isoquinoline Core and Phenyl Ring at C1 : The substitution pattern on both the isoquinoline nucleus and the C1-phenyl ring is critical. In a study of 1-(5-isoquinolinesulfonyl)piperazine analogs, introducing a methyl group at the C3 position of the isoquinoline ring resulted in a complete loss of activity. nih.gov Similarly, replacing the isoquinoline ring with a naphthalene (B1677914) system also ablated activity, highlighting the essential nature of the nitrogen-containing heterocycle. nih.gov
Piperazine Moiety : The piperazine ring is a common feature in many centrally active agents and serves as a versatile linker that can be modified. In a series of rimcazole (B1680635) analogs, which also contain a piperazine unit, substitutions on the terminal nitrogen of the piperazine ring had a profound effect on binding affinity at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov An N-phenylpropyl substituent was found to have the highest affinity for the dopamine transporter within its series. nih.gov For this compound, alkyl or aryl substitutions on the distal nitrogen of the piperazine would likely modulate its interaction with the norepinephrine transporter, affecting both potency and pharmacokinetic properties.
The table below summarizes hypothetical modifications to the this compound scaffold and their predicted impact on activity based on SAR principles from related compounds.
| Modification | Predicted Impact on Activity | Rationale |
| Substitution on C1-Phenyl Ring | Modulation of potency and selectivity | Electronic effects (electron-donating/withdrawing groups) can alter binding interactions with the transporter. |
| Substitution on Isoquinoline Core | Likely decrease in activity | The isoquinoline ring appears essential for activity, and modifications may disrupt key binding interactions. nih.gov |
| Replacement of Piperazine Ring | Likely decrease in activity | The piperazine ring is a validated pharmacophore; replacing it with other linkers (e.g., homopiperazine, different heterocycles) would significantly alter the geometry and likely reduce potency. nih.gov |
| Substitution on Terminal Piperazine Nitrogen | Modulation of potency and selectivity | This position allows for the introduction of various groups to explore additional binding pockets and modify physicochemical properties without altering the core pharmacophore. nih.gov |
Emerging Research Paradigms and Future Directions for Perafensine and Its Analogs
Computational Chemistry and Molecular Modeling for Target Identification and Ligand Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to explore the interactions between small molecules and their biological targets. researchgate.net These in silico approaches allow researchers to visualize and simulate molecular behaviors at an atomic level, providing insights that can guide the design of more potent and selective therapeutic agents. arxiv.orgmdpi.com
Molecular Docking and Dynamics Simulations for Reuptake Transporters
Perafensine's primary mechanism of action is understood to be the inhibition of monoamine reuptake transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. frontiersin.orgau.dk Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate how ligands like this compound bind to these transporters. au.dkresearchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. nih.govmdpi.com This is achieved by sampling a vast number of possible conformations and scoring them based on their energetic favorability. For monoamine transporters, docking studies can help identify key amino acid residues within the binding pocket that are critical for ligand recognition and affinity. nih.govmdpi.com For instance, the interaction between the amine group of a ligand and a conserved aspartate residue is a common feature observed in the binding of substrates and inhibitors to these transporters. nih.gov
Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-receptor complex over time. frontiersin.orgau.dk These simulations model the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose, the conformational changes induced in the transporter upon ligand binding, and the role of surrounding water molecules. plos.org By observing these dynamics, researchers can better understand the mechanistic details of transporter inhibition and how different ligands can stabilize distinct conformational states of the transporter. frontiersin.orgau.dk
| Computational Technique | Application to this compound and Reuptake Transporters | Key Insights |
| Molecular Docking | Predicts the binding pose of this compound within the active sites of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.govmdpi.com | Identifies key amino acid residues involved in binding, explains selectivity, and guides the design of analogs with improved affinity. nih.govmdpi.com |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the this compound-transporter complex over time. frontiersin.orgau.dk | Assesses binding stability, reveals conformational changes in the transporter, and elucidates the mechanism of inhibition. plos.org |
In Silico Screening for Novel Therapeutic Applications (e.g., Viral Enzyme Inhibition)
The principles of computational chemistry extend beyond the initial targets of a drug. In silico screening, also known as virtual screening, allows for the rapid evaluation of large libraries of compounds against a variety of biological targets. nih.gov This approach can be used to repurpose existing drugs for new therapeutic indications.
One emerging area of interest is the potential for small molecules to inhibit viral enzymes. mdpi.com Viral proteases and polymerases are often essential for viral replication, making them attractive targets for antiviral drug development. scienceopen.comsemanticscholar.org Through virtual screening, a compound like this compound or its analogs could be computationally docked against the active sites of various viral enzymes. nih.govscienceopen.com Hits from this initial screening, identified by favorable docking scores and predicted binding energies, can then be prioritized for further experimental validation through in vitro enzyme inhibition assays. mdpi.com This strategy has been successfully employed to identify potential inhibitors for viruses like HIV and SARS-CoV-2. scienceopen.com While speculative for this compound itself without direct research, this methodology represents a promising avenue for discovering novel activities for existing chemical scaffolds.
Development of Advanced Preclinical Models for Neuropsychiatric Disorders
The translation of findings from basic neuroscience to clinical applications for neuropsychiatric disorders is notoriously challenging. ndineuroscience.com A significant hurdle is the limitation of traditional animal models to fully recapitulate the complex cognitive and emotional symptoms of human conditions. researchgate.netfrontiersin.org To better evaluate the therapeutic potential of compounds like this compound, there is a growing emphasis on developing more sophisticated and predictive preclinical models.
These advanced models include genetically engineered animals that may better reflect the genetic predispositions to certain disorders, as well as models that focus on specific endophenotypes or measurable traits associated with a condition, such as deficits in prepulse inhibition, which can be studied in animals. ndineuroscience.com Furthermore, the use of human-induced pluripotent stem cells (hiPSCs) to create "disease-in-a-dish" models, including neuronal and glial cell cultures and even brain organoids, offers a platform to study disease mechanisms and screen drugs in a human-relevant context. mdpi.com These cutting-edge models are crucial for bridging the gap between preclinical research and successful clinical outcomes for neuropsychiatric therapies. frontiersin.org
Investigation of this compound's Role in Specific Disease Pathophysiologies
While initially investigated for depression, the unique pharmacological profile of this compound suggests its potential utility in other neurological and psychiatric conditions.
Neuropathic Pain
Neuropathic pain arises from damage or disease affecting the somatosensory nervous system and often responds poorly to standard analgesics. nih.gov There is a strong rationale for exploring monoamine reuptake inhibitors in this context, as the descending noradrenergic and serotonergic pathways play a crucial role in modulating pain signals in the spinal cord. Enhancing the levels of norepinephrine and serotonin can strengthen this endogenous analgesic system. Although development for this indication was discontinued (B1498344) for some drugs, the underlying mechanism remains a valid area of investigation. nucleos.com Preclinical studies in animal models of neuropathic pain are essential to evaluate the efficacy of compounds like this compound in this debilitating condition. wikitrans.netonelook.com
Cognitive Dysfunction
Cognitive deficits are a core feature of many neuropsychiatric and neurodegenerative disorders, including depression and Alzheimer's disease. iiab.menih.govfrontiersin.org The monoaminergic systems, particularly dopamine and norepinephrine, are known to be heavily involved in cognitive functions such as attention, working memory, and executive function. nucleos.comteknokrat.ac.id Therefore, compounds that modulate these neurotransmitter systems, like this compound, hold therapeutic potential for ameliorating cognitive dysfunction. onelook.com Investigating the effects of this compound and its analogs in preclinical models of cognitive impairment could reveal new applications for this class of compounds.
Innovations in Analytical Methodologies for this compound and its Metabolites
The accurate measurement of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. cdc.govnih.gov Continuous innovation in analytical chemistry provides increasingly sensitive and specific methods for this purpose.
For a compound like this compound, modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), are the methods of choice. mdpi.comnih.gov These techniques offer high selectivity and sensitivity, allowing for the quantification of the parent drug and the identification of its various metabolites in complex biological samples like plasma, urine, and tissue. researchgate.net Developing and validating robust analytical methods is a critical and ongoing aspect of pharmaceutical research, enabling detailed metabolic profiling and ensuring the accurate assessment of a drug's behavior in both preclinical and clinical studies.
Q & A
Basic Research Question: What methodological frameworks are recommended for characterizing Perafensine's pharmacological profile in preclinical studies?
Answer:
To systematically characterize this compound’s pharmacological properties, researchers should:
- In vitro assays : Prioritize receptor-binding studies (e.g., radioligand displacement assays) to quantify affinity for monoamine transporters (SERT, NET, DAT). Dose-response curves should be generated using triplicate measurements to ensure reproducibility .
- In vivo models : Employ behavioral assays (e.g., forced swim test for antidepressant activity) paired with pharmacokinetic (PK) profiling (plasma/brain concentration-time curves) to correlate exposure with efficacy .
- Data standardization : Use tools like PICOS (Population, Intervention, Comparator, Outcome, Study Design) to align experimental parameters with clinical translation goals .
Advanced Research Question: How can researchers address contradictions between preclinical efficacy and clinical trial outcomes for this compound?
Answer:
Resolving such discrepancies requires:
- Mechanistic deconstruction : Compare preclinical models (e.g., rodent stress paradigms) with clinical endpoints (e.g., HAM-D scores) to identify species-specific neuroadaptations .
- Data triangulation : Integrate transcriptomic data (RNA-seq from animal models) with human biomarker studies (e.g., CSF monoamine metabolites) to validate target engagement .
- Contradiction analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in translational pathways) to prioritize confounding variables like metabolic differences or placebo effects .
Basic Research Question: What experimental designs are optimal for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like volume of distribution () and clearance () from serial plasma samples .
- Tissue-specific exposure : Pair microdialysis (e.g., striatal extracellular fluid sampling) with LC-MS/MS to quantify unbound drug concentrations in target brain regions .
- Table : Example PK Parameters from Rodent Studies
| Dose (mg/kg) | (ng/mL) | (h) | AUC (ng·h/mL) |
|---|---|---|---|
| 10 | 120 ± 15 | 1.5 | 980 ± 120 |
| 20 | 240 ± 30 | 2.0 | 2100 ± 250 |
Advanced Research Question: How can researchers reconcile conflicting findings on this compound’s selectivity for monoamine transporters across studies?
Answer:
- Methodological audit : Compare assay conditions (e.g., cell lines: HEK293 vs. transfected neurons; buffer ionic composition) that may alter transporter conformation .
- Meta-analysis : Aggregate values from published studies (e.g., SciFinder queries for "this compound AND transporter affinity") and assess heterogeneity via I² statistics .
- Structural dynamics : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses under varying pH conditions, which may explain variability in inhibitory potency .
Basic Research Question: What ethical and feasibility criteria should guide clinical trial design for this compound in mood disorders?
Answer:
- FINER framework : Ensure trials are Feasible (adequate sample size), Interesting (novel mechanistic insights), Novel (vs. existing SSRIs/SNRIs), Ethical (risk-benefit review by IRB), and Relevant (alignment with DSM-5/ICD-11 diagnostic criteria) .
- Participant stratification : Use MINI International Neuropsychiatric Interview (MINI) to exclude comorbidities (e.g., bipolar disorder) that may confound efficacy signals .
Advanced Research Question: What strategies improve the predictive validity of this compound’s neurochemical effects across species?
Answer:
- Cross-species PK bridging : Normalize doses to mg/m² body surface area instead of mg/kg to account for metabolic scaling differences .
- Translational biomarkers : Validate PET tracers (e.g., [¹¹C]DASB for SERT occupancy) in both rodents and humans to confirm target coverage .
- Controlled-environment studies : Standardize variables (e.g., circadian cycles, diet) in animal facilities to reduce noise in neurochemical (microdialysis) data .
Basic Research Question: How should researchers structure a systematic review of this compound’s safety profile?
Answer:
- Search strategy : Use Boolean queries in PubMed/Scopus (e.g., "this compound AND (adverse effects OR toxicity)") with filters for preclinical/clinical studies .
- Risk-of-bias assessment : Apply SYRCLE’s tool for animal studies and Cochrane RoB 2 for clinical trials to grade evidence quality .
- Data synthesis : Tabulate adverse events (AEs) by system (e.g., cardiovascular, CNS) and calculate incidence rates (%) across studies.
Advanced Research Question: What interdisciplinary approaches resolve this compound’s mechanism of action in comorbid depression and chronic pain?
Answer:
- Multi-omics integration : Combine RNA-seq (dorsal root ganglia) with metabolomics (plasma tryptophan/kynurenine ratios) to identify shared pathways (e.g., NMDA/BDNF signaling) .
- Behavioral-economic models : Use operant assays (e.g., effort-based reward tasks) to dissociate antidepressant vs. analgesic effects in rodent models .
Basic Research Question: How to optimize LC-MS/MS methods for quantifying this compound in complex biological matrices?
Answer:
- Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to enhance recovery rates (>85%) .
- Chromatography : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 × 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile) for baseline separation .
Advanced Research Question: How can researchers leverage contradiction analysis to refine this compound’s therapeutic window?
Answer:
- Dose-response paradoxes : Apply response surface methodology (RSM) to model U-shaped efficacy curves (e.g., low vs. high dose effects on hippocampal neurogenesis) .
- Safety-efficacy tradeoffs : Use QSP modeling to simulate scenarios where SERT/NET inhibition ratios maximize antidepressant effects while minimizing tachycardia risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
